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Cat. No.: B12398076 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of ENL YEATS domain inhibitors.

Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?

A1: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For

example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and

bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown

to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd = 3.5 μM)

compared to its affinity for the ENL YEATS domain (IC50 = 25 nM).[1][2][3][4] Proteomics

studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813,

revealed off-target degradation of the transcription factor IKZF1.[1][2][3]

Q2: How can I assess the selectivity of my ENL YEATS domain inhibitor?

A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:

In vitro binding assays: Screen the inhibitor against a panel of related proteins, such as other

YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine

reader domains like bromodomains.[1][2][5]
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Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of

kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]

Cellular thermal shift assay (CETSA): This method can be used to verify target engagement

and selectivity in a cellular context.[1][2][6][7]

Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can

identify changes in protein abundance upon inhibitor treatment, revealing potential off-target

degradation or stabilization.[1][2][3]

Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be

due to off-target effects?

A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns

can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is

a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be

employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific

mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the

inhibitor, it strongly suggests an on-target effect.

Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?

A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known

liability for some PROTACs that utilize thalidomide or its analogs to recruit the CRBN E3 ligase.

[1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its

degradation can complicate the interpretation of experiments studying ENL's role in

transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that

do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is

relevant.
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Issue Possible Cause Troubleshooting Steps

Unexpected cellular phenotype

not reported with ENL

knockdown.

Off-target activity of the

inhibitor.

1. Perform a kinase screen

(e.g., KINOMEscan) to identify

potential off-target kinases.[1]

[2][3][4]2. Conduct a

BROMOscan to check for off-

target binding to

bromodomains.[1][2][3]3. Use

proteome-wide analysis to

identify unintended changes in

protein levels.[1][2][3]4.

Perform a CRISPR-Cas9

mutagenesis screen to confirm

on-target engagement is

responsible for the phenotype.

[8]

Inhibitor shows high potency in

biochemical assays but weak

cellular activity.

Poor cell permeability or rapid

metabolism.

1. Assess cellular target

engagement using CETSA.[1]

[2][6][7]2. Evaluate the

pharmacokinetic properties of

the compound.[10][11]

Discrepancy in results between

different ENL-dependent cell

lines.

Cell line-specific expression of

off-targets or compensatory

pathways.

1. Characterize the expression

levels of known off-targets

(e.g., YSK4, IKZF1) in the cell

lines being used.2. Investigate

potential compensatory

signaling pathways that may

be activated in resistant cell

lines.[12]

PROTAC-based ENL degrader

shows toxicity or unexpected

gene expression changes.

Off-target degradation of other

proteins (e.g., IKZF1).

1. Perform proteomic analysis

to identify all degraded

proteins.[1][2][3]2. Use a non-

degrading inhibitor as a control

to distinguish between effects

of ENL inhibition and off-target
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degradation.3. Consider

designing PROTACs that

utilize different E3 ligases to

avoid CRBN-mediated off-

targets.[9]

Quantitative Data Summary
Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813

Target Assay Type Result Reference

ENL YEATS HTRF IC50 = 25 nM [1]

AF9 YEATS HTRF Potent Inhibition [3]

YEATS2 Histone Peptide Array
Minimal effect at 50

µM
[1][2]

YEATS4
Surface Plasmon

Resonance (SPR)
No binding observed [1][2]

BRD4 BD1 HTRF Inactive [1][2]

Bromodomains (32

total)
BROMOscan

No off-targets

identified
[1][2]

YSK4 (MAP3K19)
KINOMEscan &

Affinity Determination
Kd = 3.5 µM [1][2][3][4]

Kinases (468 total) KINOMEscan
4 potential hits, 3 were

false positives
[1][2][3][4]

Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114
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Target Assay Type Result Reference

ENL
Proteomics (4h

treatment)

Strong, selective

degradation
[3]

IKZF1 Proteomics Weak degradation [1][2][3]

Key Experimental Protocols
TMT-Based Whole Proteome Analysis
This protocol is used to identify and quantify changes in protein abundance across the

proteome following inhibitor treatment.

Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO)

for the desired time points (e.g., 4 or 16 hours).

Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g.,

PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.

Protein Quantification and Preparation: Quantify the protein concentration. Take 100 µg of

protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.

Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into

peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).

TMT Labeling: Label the resulting peptides with TMT reagents according to the

manufacturer's instructions.

Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH

reversed-phase chromatography. Analyze the fractions by LC-MS/MS.

Data Analysis: Search the raw data against a protein database to identify and quantify

proteins. Calculate the fold change in protein abundance between inhibitor-treated and

control samples.

Cellular Thermal Shift Assay (CETSA)
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CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.

Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HiBiT fusion)

with the inhibitor or vehicle control for 1 hour.

Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of

temperatures for 3 minutes in a thermocycler.

Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the

soluble fraction.

Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to

higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]

Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.

Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle

control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.

Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.

Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding

and then elute the protein-DNA complexes.

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the

DNA.

Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene

promoters like MYC or gene bodies like HOXA10) using qPCR. A decrease in the amount of

immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from

chromatin.
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Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain

inhibitors.
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ENL PROTAC (e.g., SR-1114)

On-Target Effect Off-Target Effect
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Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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